Mtt formazan
Overview
Description
The Mtt formazan is a compound commonly used in biological assays to assess cell viability and proliferation. It is derived from the enzymatic reduction of a water-soluble, yellowish tetrazolium salt called 3-(4,5-dimethylthiazol)-2,5-diphenyl-tetrazolium bromide (MTT) . When MTT reacts with metabolically active cells, it is converted into purple formazan, which is water-insoluble .
Synthesis Analysis
The synthesis of Mtt formazan involves the reduction of MTT by cellular enzymes. The exact mechanism of this reduction is well-established and widely used in cell viability assays. Researchers typically prepare MTT solutions and incubate them with cells to allow the enzymatic conversion to formazan .
Molecular Structure Analysis
The molecular structure of Mtt formazan corresponds to the reduced form of MTT. It consists of a thiazole ring and two phenyl rings, with the tetrazolium moiety forming the central core. The purple color of formazan arises from the conjugated system within its structure .
Chemical Reactions Analysis
The key chemical reaction involved is the reduction of MTT by cellular reductases. This reduction leads to the formation of formazan, which precipitates as purple crystals. The reaction is specific to metabolically active cells and serves as an indicator of cell viability .
Physical And Chemical Properties Analysis
Scientific Research Applications
Cell Viability and Proliferation Assessment
MTT formazan is extensively used in the MTT assay , a colorimetric assay for assessing cell viability . This assay measures the enzymatic reduction of MTT to formazan by mitochondrial dehydrogenases, which is an indicator of metabolically active cells. The intensity of the purple formazan correlates with the number of viable cells, making it a valuable tool for evaluating cell proliferation and cytotoxicity.
Microbial Viability Testing
In microbiology, MTT formazan plays a crucial role in determining microbial viability . The compound’s reduction to formazan within bacterial cells serves as a measure of bacterial metabolic activity. This application is particularly useful in testing the efficacy of antimicrobial agents and understanding microbial growth patterns.
Photosensitizing Activity Analysis
MTT formazan is used as a probe in the quantitative analysis of photosensitizing activities . Photosensitizers can cause oxidative damage in biological systems under light, and MTT formazan’s decolorization under such conditions serves as an indicator of this activity. This application is significant in evaluating the photosensitizing properties of compounds used in various industries.
Drug Sensitivity and Resistance Testing
The MTT assay involving MTT formazan is a standard method for drug sensitivity testing . It helps in determining the effectiveness of chemotherapeutic agents against cancer cells. Additionally, it is used to study the resistance mechanisms that cells may develop in response to continuous drug exposure.
Nanotoxicology
In the field of nanotoxicology, MTT formazan is utilized to assess the cytotoxic effects of nanoparticles . Since nanoparticles are increasingly used in medical applications, understanding their interaction with biological systems is crucial. The MTT assay provides insights into the safety and biocompatibility of these nanoparticles.
Tissue Engineering
MTT formazan is also relevant in tissue engineering research . It aids in evaluating the viability of cells on scaffolds and biomaterials, which is essential for developing tissue substitutes. The assay helps in optimizing the materials and conditions for tissue growth and regeneration.
Environmental Toxicology
Environmental toxicology studies often employ MTT formazan to assess the toxicity of environmental contaminants . By measuring the impact of pollutants on cell viability, researchers can gauge the potential risks posed by these substances to human health and the environment.
Antioxidant Capacity Measurement
Lastly, MTT formazan is used in measuring the antioxidant capacity of various substances . The reduction of MTT to formazan can be inhibited by antioxidants, providing a way to quantify the antioxidant properties of compounds, which is important in food science and pharmacology.
Mechanism of Action
Target of Action
MTT-Formazan primarily targets the mitochondria of cells . The key enzyme involved in its action is NAD(P)H-dependent oxidoreductase , which is found in the mitochondria of metabolically active cells .
Mode of Action
The mode of action of MTT-Formazan involves the enzymatic reduction of a yellow-colored, water-soluble compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple-colored, water-insoluble compound, MTT-Formazan . This reduction is catalyzed by the mitochondrial dehydrogenase enzymes present in viable cells .
Biochemical Pathways
The biochemical pathway involved in the action of MTT-Formazan is the electron transport chain in the mitochondria . The NAD(P)H-dependent oxidoreductase enzymes, which are part of this chain, reduce the MTT to formazan . The amount of formazan produced is directly proportional to the number of living cells present during MTT exposure .
Pharmacokinetics
The pharmacokinetics of MTT-Formazan primarily involve its formation and solubilization within cells. The MTT is reduced to formazan within the cells, and the formazan crystals formed are water-insoluble . These crystals are then dissolved using a solubilization solution, typically dimethyl sulfoxide (DMSO), an acidified ethanol solution, or a solution of the
properties
IUPAC Name |
N'-anilino-N-[(4,5-dimethyl-1,3-thiazol-2-yl)imino]benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5S/c1-13-14(2)24-18(19-13)23-22-17(15-9-5-3-6-10-15)21-20-16-11-7-4-8-12-16/h3-12,20H,1-2H3/b21-17+,23-22? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFKVQOPAJDJLO-RHRKZKCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N=N/C(=N/NC2=CC=CC=C2)/C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mtt formazan | |
CAS RN |
23305-68-2 | |
Record name | 1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylformazan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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